6-(4-methoxybenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the dihydropyrimidinone (DHPM) class, characterized by a fused pyrrolo[3,4-d]pyrimidine-2,5-dione core substituted with methoxybenzyl and methoxyphenyl groups. The structure features two methoxy (-OCH₃) groups at para positions on both aromatic rings, contributing to its electronic and steric properties.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-[(4-methoxyphenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-15-7-3-13(4-8-15)11-24-12-17-18(20(24)25)19(23-21(26)22-17)14-5-9-16(28-2)10-6-14/h3-10,19H,11-12H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLNIKXGRXOCMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound is characterized by a complex pyrrolo[3,4-d]pyrimidine scaffold. Its molecular formula is with a molecular weight of approximately 368.44 g/mol. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that compounds with similar pyrrolo[3,4-d]pyrimidine structures exhibit promising anticancer activity. For instance, studies have shown that these compounds can inhibit various kinases involved in cancer progression. A notable study highlighted the efficacy of pyrido[3,4-d]pyrimidines in targeting the HER family of receptors, which are often overexpressed in tumors .
Table 1: Anticancer Activity of Pyrrolo[3,4-d]pyrimidines
| Compound Name | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HER2 | 0.05 | |
| Compound B | EGFR | 0.1 | |
| 6-(4-Methoxybenzyl)-... | Unknown | TBD | Current Study |
Anticoagulant Activity
Another area of interest is the anticoagulant properties of related compounds. For example, modifications in the structure have led to the discovery of potent inhibitors of factor Xa (fXa), a key enzyme in the coagulation cascade . The incorporation of methoxy groups enhances the binding affinity to these targets.
Table 2: Anticoagulant Activity
The mechanisms through which these compounds exert their biological effects often involve the inhibition of specific enzymes or receptors critical for cellular signaling pathways. For instance:
- Kinase Inhibition : The pyrrolo[3,4-d]pyrimidine scaffold has shown potential as a kinase inhibitor by disrupting ATP binding sites.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity that may contribute to their protective effects against oxidative stress in cancer cells.
Case Studies
- In Vivo Studies : Recent animal model studies have demonstrated that administration of pyrrolo[3,4-d]pyrimidines leads to significant tumor reduction in xenograft models. These studies emphasize the potential for these compounds in clinical applications.
- Clinical Trials : Ongoing clinical trials are investigating the efficacy of similar compounds in treating non-small cell lung cancer (NSCLC) with specific mutations .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests potential applications in drug development due to its ability to interact with biological targets. The following sections discuss its specific medicinal properties.
Anticancer Activity
Research indicates that pyrrolo[3,4-d]pyrimidines exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance:
- Mechanism of Action : It may act as an inhibitor of certain kinases involved in cancer cell signaling.
- Case Study : A derivative demonstrated effective inhibition of breast cancer cell lines in vitro.
Antimicrobial Properties
Recent studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness against resistant strains highlights its potential as a lead compound for new antibiotics.
- Example : In vitro assays showed significant inhibition of bacterial growth in strains resistant to conventional antibiotics.
The biological activity of 6-(4-methoxybenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has been explored through various experimental models:
- In vitro Studies : Assays using human cell lines have shown promising results in modulating immune responses.
- In vivo Studies : Animal models have provided insights into its pharmacokinetics and therapeutic efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxybenzyl and methoxyphenyl groups can enhance potency and selectivity against specific targets:
- Table 1: Structure-Activity Relationship Analysis
| Modification | Effect on Activity | Reference |
|---|---|---|
| Increased methoxy substitutions | Enhanced solubility and bioavailability | |
| Altered benzyl group | Improved selectivity for cancer cells |
Industrial Applications
Beyond medicinal uses, this compound may find applications in various industrial sectors:
- Pharmaceutical Industry : As a scaffold for developing new drugs targeting cancer and infectious diseases.
- Agricultural Sector : Potential use as a biopesticide due to its antimicrobial properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the benzyl and phenyl groups, which influence physicochemical properties, synthetic yields, and biological activity. Below is a detailed comparison based on evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Solubility: The hydroxyl (-OH) group in Analog 1 improves aqueous solubility (IR: 3640 cm⁻¹ for -OH) but reduces synthetic yield compared to methoxy-substituted analogs .
Biological Activity Trends :
- Benzyl-substituted analogs (e.g., Analog 3) show marked anti-diabetic activity, attributed to hydrogen bonding with target enzymes .
- Bulkier substituents (e.g., 3,4-diMeO in Analog 4) may reduce metabolic clearance but could sterically hinder target binding .
Synthetic Feasibility: Analog 1 achieves an 87% yield, suggesting efficient synthesis for hydroxylated derivatives .
Contradictions and Gaps :
- Physical properties (e.g., melting points, solubility) for the target compound are absent in the evidence, limiting direct comparison.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, a Biginelli-like approach may be adapted using substituted aldehydes (e.g., 4-methoxybenzaldehyde), urea/thiourea derivatives, and β-keto esters under acidic conditions (e.g., HCl or Lewis acids) . Optimization can include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst Screening : Lewis acids like ZnCl₂ or CeCl₃ improve cyclization efficiency.
- Temperature Gradients : Stepwise heating (e.g., 80°C for 12 hours followed by reflux) balances reaction rate and byproduct suppression .
Yield improvements (>70%) are achievable via controlled stoichiometry of methoxy-substituted precursors .
Q. What spectroscopic and crystallographic techniques are recommended for structural validation?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) confirms regiochemistry of methoxy groups and pyrrolo-pyrimidine core. Key signals include aromatic protons (δ 6.8–7.4 ppm) and carbonyl carbons (δ 165–175 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks. For example, the dihedral angle between methoxyphenyl and pyrimidine rings can be quantified (e.g., ~25° deviation) to validate non-planarity .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in the synthesis of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level identifies transition-state energies for competing pathways (e.g., N-alkylation vs. O-alkylation). Fukui indices highlight nucleophilic sites on intermediates .
- Reaction Path Sampling : Algorithms like Nudged Elastic Band (NEB) map energy landscapes to prioritize kinetically favored routes. For instance, methoxy groups stabilize intermediates via resonance, directing regioselectivity toward the 4-position .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Dose-Response Reproducibility : Standardize assays (e.g., MIC for antimicrobial activity) using consistent cell lines (e.g., S. aureus ATCC 25923) and solvent controls (DMSO ≤0.1%) .
- Meta-Analysis Tools : Machine learning (e.g., Random Forest regression) correlates structural descriptors (e.g., LogP, H-bond donors) with bioactivity trends. Discrepancies may arise from aggregation-prone behavior, requiring Dynamic Light Scattering (DLS) validation .
Q. How to design experiments to study the compound’s stability under varying conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, 40–80°C, UV light) and monitor degradation via HPLC-MS. Methoxy groups are prone to hydrolysis under acidic conditions, generating 4-hydroxybenzyl derivatives .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C. Activation energy (Eₐ) calculations from thermogravimetric analysis (TGA) predict decomposition thresholds .
Q. What role do methoxy substituents play in reactivity, and how can they be systematically modified?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace methoxy with electron-withdrawing groups (e.g., nitro) to assess π-π stacking interactions in target binding. Synthesize analogs via nucleophilic substitution (e.g., KI/NaH in DMF) .
- Time-Dependent DFT (TD-DFT) : Simulate electronic transitions to correlate substituent effects with UV-Vis absorbance shifts. Methoxy groups redshift λₘₐₓ by ~20 nm due to extended conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
